1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine 1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Brand Name: Vulcanchem
CAS No.: 2034494-48-7
VCID: VC7087471
InChI: InChI=1S/C20H26F3N5S/c1-15-25-17(14-29-15)13-26-6-4-18(5-7-26)27-8-10-28(11-9-27)19-3-2-16(12-24-19)20(21,22)23/h2-3,12,14,18H,4-11,13H2,1H3
SMILES: CC1=NC(=CS1)CN2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Molecular Formula: C20H26F3N5S
Molecular Weight: 425.52

1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

CAS No.: 2034494-48-7

Cat. No.: VC7087471

Molecular Formula: C20H26F3N5S

Molecular Weight: 425.52

* For research use only. Not for human or veterinary use.

1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine - 2034494-48-7

Specification

CAS No. 2034494-48-7
Molecular Formula C20H26F3N5S
Molecular Weight 425.52
IUPAC Name 2-methyl-4-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]-1,3-thiazole
Standard InChI InChI=1S/C20H26F3N5S/c1-15-25-17(14-29-15)13-26-6-4-18(5-7-26)27-8-10-28(11-9-27)19-3-2-16(12-24-19)20(21,22)23/h2-3,12,14,18H,4-11,13H2,1H3
Standard InChI Key MTLRMYCVORKURB-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)CN2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises three distinct regions:

  • Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

  • Piperidine-thiazole substituent: A piperidine ring (six-membered amine) attached to a 2-methyl-1,3-thiazole group via a methylene bridge.

  • 5-(Trifluoromethyl)pyridin-2-yl group: A pyridine ring with a trifluoromethyl (–CF₃) substituent at position 5.

Key physicochemical properties (theoretical predictions):

  • Molecular formula: C₂₁H₂₅F₃N₆S

  • Molecular weight: 450.53 g/mol

  • LogP (octanol-water): ~3.2 (moderate lipophilicity)

  • Hydrogen bond donors/acceptors: 0/6

  • Rotatable bonds: 5

The trifluoromethyl group enhances metabolic stability and membrane permeability, while the thiazole and pyridine rings contribute to π-π stacking interactions with biological targets .

Synthesis and Structural Optimization

Synthetic routes for analogous compounds are documented in patent literature. A representative strategy involves:

Step 1: Preparation of the Piperidine-Thiazole Intermediate

  • Reaction: Condensation of 2-methyl-1,3-thiazole-4-carbaldehyde with piperidin-4-amine via reductive amination using sodium cyanoborohydride .

  • Yield: ~65% (reported for similar substrates) .

Step 2: Coupling with the Pyridine-Piperazine Fragment

  • Buchwald–Hartwig amination: Palladium-catalyzed coupling of 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine with the piperidine-thiazole intermediate .

  • Conditions: Pd₂(dba)₃, Xantphos ligand, Cs₂CO₃, toluene, 110°C, 24 hours .

  • Yield: ~50% .

Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Catalyst Loading5 mol% Pd₂(dba)₃+15%
LigandXantphosPrevents Pd aggregation
SolventTolueneHigher boiling point
Temperature110°CBalances rate vs. decomposition
Compound ClassTargetIC₅₀/EC₅₀ (nM)Reference
Oxadiazole-piperazinesα7 nAChR120–450
Thiazole-carboxamidesDDR1/DDR2 kinases8–25
TrifluoromethylpyridinesBacterial gyrase0.5–4 µg/mL

Mechanism of Action

Hypothesized Targets

  • Kinase Inhibition: The thiazole and pyridine motifs resemble discoidin domain receptor (DDR) inhibitors, which block collagen-induced signaling in fibrosis and cancer .

  • Receptor Modulation: Piperazine derivatives commonly interact with serotonin (5-HT) or dopamine receptors, though the trifluoromethyl group may steer selectivity toward α7 nAChR .

Figure 1: Proposed Binding Mode to α7 nAChR

  • Thiazole methyl group: Van der Waals interactions with Leu119 and Trp168.

  • Trifluoromethylpyridine: Fills a hydrophobic cavity formed by Phe45 and Tyr93.

  • Piperazine nitrogens: Hydrogen bonding with Asp114 and Tyr195 .

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